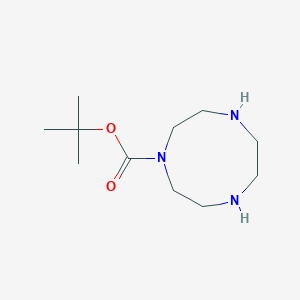

Tert-butyl 1,4,7-triazonane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,4,7-triazonane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-12-4-5-13-7-9-14/h12-13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXSGTOWKOLPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174138-04-6 | |

| Record name | tert-butyl 1,4,7-triazonane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of Tert Butyl 1,4,7 Triazonane 1 Carboxylate

Selective N-Deprotection Methodologies (e.g., Boc Removal) for Further Functionalization

The selective removal of the Boc group from tert-butyl 1,4,7-triazonane-1-carboxylate is a critical step to enable further functionalization at the newly liberated nitrogen center. The choice of deprotection method is crucial to ensure the integrity of other functional groups that may be present on the molecule. A variety of methods have been developed for N-Boc deprotection, ranging from traditional acidic conditions to milder and more selective approaches. semanticscholar.orgnih.govfishersci.co.uksemanticscholar.org

Standard protocols for Boc removal often employ strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). semanticscholar.orgfishersci.co.uk These methods are generally efficient and proceed at room temperature. fishersci.co.uk However, the harshness of these reagents can be incompatible with acid-sensitive functional groups. nih.gov

To address this limitation, several milder and more selective deprotection strategies have been developed. Lewis acids such as bismuth(III) trichloride (B1173362) have been shown to effectively remove the Boc group under relatively mild conditions. researchgate.net Another mild method involves the use of oxalyl chloride in methanol, which can deprotect a wide range of N-Boc compounds at room temperature with high yields. nih.govrsc.org Thermal deprotection, either in water or under microwave conditions in fluorinated solvents, offers a catalyst-free alternative, although it may require elevated temperatures. semanticscholar.orgnih.gov For substrates sensitive to acidic conditions, basic deprotection methods have also been reported, such as using sodium carbonate or potassium phosphate (B84403) monohydrate. semanticscholar.orgresearchgate.net

| Reagent/Condition | Solvent(s) | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | Standard, highly efficient method. semanticscholar.orgfishersci.co.uk |

| Hydrochloric Acid (HCl) | Ethyl Acetate, Dioxane | Room Temperature | 1-4 hours | Common and effective. semanticscholar.orgfishersci.co.uk |

| Bismuth(III) trichloride | Acetonitrile (B52724)/Water | 55 °C | Not specified | Mild Lewis acid catalyst. researchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | Mild and selective, with yields up to 90%. nih.govrsc.org |

| Thermal (Catalyst-free) | Water, Trifluoroethanol | 100-150 °C | 1 hour (flow) | Avoids acidic or basic reagents. semanticscholar.orgnih.gov |

| Sodium Carbonate | Dimethyl Ether (DME) | Reflux | Not specified | A mild basic deprotection method. researchgate.net |

Post-Synthetic Functionalization at Unprotected Nitrogen Centers

Once the this compound has been synthesized, the two unprotected secondary amine functionalities are available for further derivatization. This allows for the introduction of a wide array of pendant arms, transforming the simple macrocycle into a versatile chelating agent or a scaffold for more complex molecular architectures. researchgate.netacs.orgresearchgate.net

A common strategy is the alkylation of the secondary amines with electrophiles containing desired functional groups. For instance, reaction with tert-butyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in acetonitrile can be used to introduce acetate arms, which are precursors to carboxylic acid groups upon hydrolysis. acs.org This approach has been utilized in the synthesis of bifunctional chelators for medical imaging applications. acs.orgresearchgate.netnih.govnih.gov Similarly, other pendant arms, such as those containing phosphinate groups, can be introduced to tailor the metal-binding properties of the resulting ligand. elsevierpure.com

The synthesis of asymmetrically substituted 1,4,7-triazacyclononane (B1209588) derivatives is also a significant area of research. uniupo.it By carefully controlling the reaction conditions and stoichiometry, it is possible to selectively functionalize one or both of the available nitrogen atoms. For example, a mono-functionalized TACN derivative can be reacted with a different alkylating agent to produce an asymmetrically disubstituted product. This stepwise approach allows for the creation of chelators with fine-tuned coordination properties. acs.orgnih.gov

The following table provides examples of post-synthetic functionalization at the unprotected nitrogen centers of TACN derivatives.

| Reagent | Conditions | Functional Group Introduced | Application |

| tert-butyl bromoacetate | K₂CO₃, CH₃CN, 0 °C to RT | Acetate | Precursor for bifunctional chelators. acs.org |

| N-benzyl-2-bromoacetamide | NaOH, Water, 90 °C | N-benzylacetamide | Small-molecule surrogate for targeting vectors. acs.orgnih.gov |

| Chloroacetic acid | NaOH, Water, 60 °C | Acetic acid | Pendant arm for metal chelation. nih.gov |

| Paraformaldehyde, H₃PO₂ | Water, RT | Methylenephosphinic acid | Ligand for metal ion monitoring. uniupo.it |

Synthesis of Chiral Derivatives of Triazonane Systems

The development of chiral 1,4,7-triazacyclononane derivatives is of significant interest for applications in asymmetric catalysis and stereospecific molecular recognition. rsc.orgnih.govpsu.edu Several synthetic strategies have been devised to introduce chirality into the triazonane framework, either by incorporating chiral centers into the macrocyclic backbone or by attaching chiral substituents to the nitrogen atoms.

One effective approach involves the use of chiral building blocks derived from the chiral pool, such as amino acids. rsc.orglookchem.com For example, C2-symmetric derivatives of 1,4,7-triazacyclononane have been synthesized from chiral aziridines, which are themselves derived from amino acids. rsc.orglookchem.com This method allows for the preparation of enantiomerically pure macrocycles with defined stereochemistry.

Another strategy focuses on the modular synthesis of unsymmetrically N-substituted chiral triazonanes. rsc.orgnih.govpsu.edu This typically involves the macrocyclization of linear precursors that already contain chiral substituents. The Richman-Atkins cyclization is a commonly employed method for this purpose. rsc.orgnih.govpsu.edu By starting with enantiomerically pure amines, it is possible to construct chiral triazonane ligands with one or more chiral N-substituents. researchgate.net

The synthesis of these chiral derivatives can sometimes be challenging, with potential side reactions such as the formation of piperazines. The choice of nitrogen protecting groups is critical to avoid such competing pathways. rsc.orglookchem.com

| Synthetic Approach | Chiral Source | Key Reaction | Resulting Chiral Feature |

| C2-Symmetric Synthesis | Chiral pool amino acids | Formation and ring-opening of chiral aziridines | Chiral centers in the macrocycle backbone. rsc.orglookchem.com |

| Modular Synthesis | Chiral amines | Richman-Atkins macrocyclization | Chiral N-substituents. rsc.orgnih.govpsu.edu |

| "Crab-like" Cyclization | Chiral amines | Cyclization of a bis(chloroacetyl)ethylenediamine derivative | Chiral N-substituents. researchgate.net |

Incorporation of this compound into Polymeric Architectures or Supramolecular Frameworks

The unique coordination properties of the 1,4,7-triazacyclononane macrocycle make it an attractive building block for the construction of larger, functional materials such as polymers and supramolecular assemblies. nih.gov The mono-Boc protected derivative serves as a valuable precursor for creating mono-functionalized TACN units that can be incorporated into these extended structures.

In the realm of polymer chemistry, TACN derivatives can be attached to a polymer backbone to create solid-supported catalysts or metal-ion sorbents. For example, a vinyl-functionalized TACN monomer, N-(4-vinylbenzyl)-1,4,7-triazacyclononane, can be synthesized and then grafted onto polystyrene particles via radical polymerization. The resulting polymer-supported TACN can then be complexed with metal ions, such as copper, to create a recyclable catalyst for oxidative polymerization reactions. mdpi.com Solid-phase synthesis strategies have also been developed to assemble TACN precursors with various substituents, which could be extended to the creation of TACN-containing polymers. acs.org

In supramolecular chemistry, N-monofunctionalized 1,4,7-triazacyclononane macrocycles are valuable for constructing ordered solid-state structures, such as metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org By introducing a pendant arm with a suitable functional group (e.g., a carboxylate or a pyridyl group), the TACN unit can act as a node that connects to other components of the supramolecular assembly through coordination bonds or other non-covalent interactions. nih.govnih.govrsc.org The systematic variation of the functionality of the pendant group allows for the rational design of crystal packing in the solid state. nih.gov The ability to control the morphology and properties of MOFs through the choice of building blocks and synthesis conditions is a key area of materials science. nih.gov

| Application Area | Method of Incorporation | Resulting Structure | Potential Function |

| Polymer Chemistry | Grafting of a vinyl-functionalized TACN monomer onto a polymer support. mdpi.com | Polymer-supported TACN-metal complex. | Recyclable catalyst. mdpi.com |

| Supramolecular Chemistry | Use of N-monofunctionalized TACN as a building block. nih.gov | Metal-organic frameworks (MOFs), coordination polymers. rsc.orgnih.gov | Catalysis, gas storage, sensing. |

| Solid-Phase Synthesis | Assembly of TACN precursors on a solid support. acs.org | Resin-bound TACN derivatives. | High-throughput synthesis of functionalized macrocycles. acs.org |

Coordination Chemistry of Triazonane Macrocycles and Their N Functionalized Derivatives

Ligand Design Principles Employing N-Protected and Deprotected Triazonanes

The design of advanced metal chelators often requires precise control over the placement and nature of functional groups on a ligand scaffold. The 1,4,7-triazonane macrocycle is a popular platform due to its ability to bind metal ions in a stable, facial tridentate manner. wikipedia.org However, direct functionalization of the parent TACN typically leads to symmetrically substituted products. To achieve asymmetry, which is often crucial for specific functions, a protection-deprotection strategy is employed.

Tert-butyl 1,4,7-triazonane-1-carboxylate is a key player in this strategy. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that masks one of the secondary amines of the TACN ring. This allows for the selective N-alkylation of the two remaining free secondary amines with desired pendant arms, such as those containing carboxylate, amide, or phosphinate donors. nih.govresearchgate.net For instance, reacting the mono-Boc protected TACN with agents like methyl or ethyl bromoacetate (B1195939) leads to the formation of diester-functionalized macrocycles. nih.govacs.org

Once the desired functional groups are installed on the unprotected nitrogen atoms, the Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov This deprotection step regenerates a free secondary amine at the 1-position, which can then be either left as is or further functionalized with a different pendant arm, leading to A₂B-type asymmetrically substituted ligands. This stepwise approach provides chemists with a powerful tool to fine-tune the steric and electronic properties of the final ligand.

The choice of pendant arms is dictated by the intended application. Carboxylate and phosphinate groups are often introduced to create strong chelators for trivalent metal ions like Ga³⁺ and Fe³⁺ for medical imaging applications. acs.orgmdpi.com Amide-containing pendants can modulate the charge and lipophilicity of the resulting metal complex, which is important for developing radiopharmaceuticals with favorable pharmacokinetic properties. nih.govrsc.org The ability to introduce this variety of functional groups with high regioselectivity is directly enabled by the use of N-protected intermediates like this compound.

Table 1: Common Deprotection Reagents for Boc-Protected Amines

| Reagent | Solvent(s) | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Water | Room Temperature |

| Phosphoric Acid (H₃PO₄) | Aqueous | Mild heating |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature |

Coordination Modes and Geometries in Metal Complexes with Triazonane Ligands

The 1,4,7-triazonane ring typically acts as a tridentate (κ³) ligand, coordinating to a metal center through its three nitrogen atoms in a facial arrangement. wikipedia.orgnih.gov This coordination mode creates a stable [(TACN)M]ⁿ⁺ core, leaving other coordination sites on the metal available for binding by additional ligands or the pendant arms of the functionalized macrocycle itself.

When ligands derived from this compound are used, the coordination chemistry becomes more intricate. After deprotection and functionalization, the pendant arms at the 4- and 7-positions, and potentially a different arm at the 1-position, can also coordinate to the metal ion. For example, ligands with three pendant carboxylate or amide arms often act as hexadentate chelators, with the three nitrogen atoms of the ring and three oxygen atoms from the pendant arms creating an N₃O₃ donor set. rsc.orgacs.org

The resulting metal complexes typically exhibit a distorted octahedral geometry. The degree of distortion from ideal octahedral geometry depends on several factors, including the size of the metal ion, the length and flexibility of the pendant arms, and the nature of the donor atoms. For instance, in complexes with first-row transition metals like Co(II), Ni(II), and Cu(II), the ligand wraps around the metal ion, with the TACN nitrogens capping one face of the octahedron and the pendant arm donors occupying the remaining three sites. rsc.org X-ray crystallography of various metal complexes with N-functionalized triazonanes confirms this common distorted octahedral geometry. nih.govresearchgate.netnih.gov

Table 2: Representative Coordination Geometries in Metal-Triazonane Complexes

| Metal Ion | Ligand Type | Donor Set | Coordination Geometry |

|---|---|---|---|

| Cr(III) | Tris-acetate (NOTA) | N₃O₃ | Octahedral |

| Fe(III) | Tris-acetate (NOTA) | N₃O₃ | Octahedral |

| Co(II) | Tris-amide | N₃O₃ | Distorted Octahedral |

| Ni(II) | Tris-amide | N₃O₃ | Distorted Octahedral |

| Cu(II) | Tris-acetate (NOTA) | N₃O₃ | Distorted Octahedral |

| Ga(III) | Tris-phosphinate (TRAP) | N₃O₃ | Octahedral |

| Re(I) | Di-acid, mono-amide | N₃ | Piano-stool |

Metal Ion Selectivity and Binding Affinity Studies

The functionalization of the 1,4,7-triazonane backbone, facilitated by intermediates like this compound, is a powerful strategy for tuning the metal ion selectivity and thermodynamic stability of the resulting chelators. The parent TACN macrocycle forms stable complexes with a variety of transition metal ions, but introducing pendant arms with additional donor atoms significantly enhances the binding affinity and can impart selectivity for specific metal ions. acs.orgresearchgate.net

Binding affinity is a measure of the strength of the interaction between the ligand and the metal ion, often expressed as a stability constant (log K). nih.gov High stability constants are crucial for applications like medical imaging, where the metal ion must remain tightly bound to the chelator in vivo to prevent toxicity or non-specific accumulation.

Studies have shown that the nature of the pendant arms dramatically influences these properties. For example, replacing carboxylate pendant arms with phosphinate groups leads to ligands that are highly selective for Ga³⁺. acs.org This is attributed to the hard Lewis basic character of the phosphinate oxygen donors, which have a strong affinity for the hard Lewis acidic Ga³⁺ ion. The stability of Ga³⁺ complexes follows the trend of donor atom basicity: NOTA (N₃O₃ from carboxylates) > TRAP-OH (N₃O₃ from phosphinates with hydroxyl) > TRAP-H (N₃O₃ from phosphinates). acs.org

Furthermore, the introduction of different functional groups can be used to modulate selectivity among divalent metal ions. While many TACN-based ligands show similar stability constants for Cu²⁺ and Zn²⁺, strategic design of the pendant arms can favor one over the other. researchgate.netacs.org For instance, pre-organizing the ligand by complexation with one metal (e.g., zinc) can create a chemosensor that is then selective for other ions, such as Fe³⁺. nih.gov The ability to synthesize asymmetrically substituted ligands allows for the creation of binding pockets that are sterically and electronically optimized for a specific metal ion's size, charge, and preferred coordination geometry.

Table 3: Selected Stability Constants (log KML) for Metal Complexes of TACN Derivatives

| Ligand | Ga³⁺ | Cu²⁺ | Zn²⁺ | Ca²⁺ |

|---|---|---|---|---|

| NOTA (triacetate) | 29.6 | 21.6 | 18.0 | 6.5 |

| TRAP-OH (triphosphinate) | 23.3 | 17.5 | 14.8 | 6.2 |

| TRAP-H (triphosphinate) | 21.9 | 17.2 | 14.7 | 5.5 |

Data sourced from literature. acs.org

Electronic Structure and Reactivity of Metal-Triazonane Complexes

The electronic properties and subsequent reactivity of a metal-triazonane complex are heavily influenced by the N-substituents on the macrocyclic ring. The ability to introduce a wide variety of functional groups via intermediates like this compound allows for the rational design of complexes with specific electronic structures and catalytic activities. illinois.edunih.gov

The pendant arms can modify the electron density at the metal center through their inductive effects. Electron-donating groups will increase the electron density on the metal, making it more easily oxidized (i.e., having a lower redox potential). Conversely, electron-withdrawing groups will decrease the electron density, making the metal harder to oxidize. This principle is used to tune the redox potentials of complexes for applications in catalysis and bioinorganic chemistry. semanticscholar.orgrsc.org For example, the redox potential of [M(tacn)₂]³⁺/²⁺ couples can be systematically studied to understand how the ligand field influences electron transfer properties. semanticscholar.org

The N-substituents also play a crucial steric role that affects reactivity. Bulky substituents, such as isopropyl or tert-butyl groups on the TACN nitrogen atoms, can create a sterically hindered environment around the metal. illinois.edursc.org This can protect the metal center, stabilize unusual coordination numbers or oxidation states (e.g., Ni(I) or Ni(III)), and influence the selectivity of catalytic reactions by controlling substrate access to the active site. illinois.edu In the context of cross-coupling catalysis, bulky N-alkylated TACN ligands have been instrumental in isolating and studying key organometallic intermediates, providing insight into reaction mechanisms.

The reactivity of the complex as a whole can also be altered. For instance, the hydrolytic activity of Cu(II)-TACN complexes towards phosphate (B84403) diesters, a reaction that mimics the function of nucleases, is dependent on the nature of the N-substituents. mdpi.com Similarly, the ability of manganese-TACN complexes to act as oxidation catalysts is influenced by the ligand structure. researchgate.net Therefore, the synthetic flexibility offered by the Boc-protection strategy is essential for developing metal-triazonane complexes with tailored electronic properties and reactivity for specific applications.

Applications of Tert Butyl 1,4,7 Triazonane 1 Carboxylate in Academic Research

Role as a Key Synthetic Intermediate for Advanced Macrocyclic Ligand Systems

The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the 1,4,7-triazacyclononane (B1209588) (TACN) ring is fundamental to the utility of Tert-butyl 1,4,7-triazonane-1-carboxylate. This protecting group allows for the selective modification of the remaining secondary amine positions, enabling the synthesis of asymmetrically functionalized macrocycles. These derivatives are precursors to a wide array of advanced macrocyclic ligands with specific coordinating properties for various metal ions.

The synthesis of these complex ligands often involves a stepwise approach where different functional arms are introduced onto the TACN backbone. nih.gov For instance, the unprotected nitrogen atoms can be alkylated with moieties bearing carboxylic acids, esters, amides, or other coordinating groups. nih.govacs.org Following the introduction of desired functionalities, the Boc group can be cleaved under acidic conditions to reveal the third nitrogen atom, which can then be further functionalized or left as a secondary amine. This controlled, stepwise synthesis is crucial for creating bifunctional chelators, which possess both a metal-coordinating unit and a reactive group for conjugation to biomolecules. acs.orgnih.govresearchgate.net

An example of its use as an intermediate is in the synthesis of di-tert-butyl 2,2′-(1,4,7-triazacyclononane-1-4-diyl)diacetate, a precursor for more complex chelators. nih.gov The ability to create such tailored macrocyclic ligands is vital for their application in diverse areas, including the development of therapeutic and diagnostic agents. chesci.com

Exploration in Radiochemistry: Design and Synthesis of Chelators for Radiometals

In the field of radiochemistry, derivatives of this compound are instrumental in the design and synthesis of bifunctional chelators for radiometals. rsc.org These chelators are essential components of radiopharmaceuticals, which are used in both diagnostic imaging and targeted radionuclide therapy. nih.gov The TACN framework provides a stable coordination environment for a variety of radiometals, forming kinetically inert and thermodynamically stable complexes. usask.causask.ca

The development of theranostic agents, which combine diagnostic and therapeutic capabilities in a single molecule, has particularly benefited from TACN-based chelators. nih.govresearchgate.net These chelators can be modified with different pendant arms to fine-tune their affinity and selectivity for specific radiometals. For example, TACN-based ligands have been successfully used to chelate medically relevant radioisotopes such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Lutetium-177 (¹⁷⁷Lu), Rhenium-186 (¹⁸⁶Re), and Technetium-99m (⁹⁹ᵐTc). nih.govacs.orgnih.govacs.org

The synthesis of these chelators often starts from this compound, allowing for the introduction of functional groups that can be conjugated to targeting vectors like peptides or antibodies. This targeted delivery ensures that the radiometal is localized at the desired site in the body, enhancing the efficacy of the treatment or the clarity of the diagnostic image. usask.ca

Table 1: Examples of Radiometals Chelated by TACN-Based Ligands

| Radiometal | Application | Reference |

| Gallium-68 (⁶⁸Ga) | Positron Emission Tomography (PET) Imaging | acs.orgnih.gov |

| Copper-64 (⁶⁴Cu) | PET Imaging, Radiotherapy | researchgate.net |

| Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | researchgate.net |

| Rhenium-186 (¹⁸⁶Re) | Targeted Radionuclide Therapy | nih.govnih.gov |

| Technetium-99m (⁹⁹ᵐTc) | Single-Photon Emission Computed Tomography (SPECT) Imaging | nih.govnih.gov |

| Zirconium-89 (⁸⁹Zr) | Immuno-PET Imaging | usask.causask.ca |

Catalytic Applications of Metal-Triazonane Complexes in Organic Transformations

Metal complexes derived from 1,4,7-triazacyclononane and its derivatives have emerged as potent catalysts in a variety of organic transformations. dntb.gov.ua The TACN ligand framework provides a stable and tunable environment for the central metal ion, enabling it to mediate catalytic reactions with high efficiency and selectivity. The synthesis of these catalytically active complexes often relies on functionalized TACN ligands, which can be prepared from intermediates like this compound.

One of the most significant applications of these complexes is in oxidation catalysis. researchgate.net Manganese complexes of TACN derivatives, for instance, are highly effective catalysts for the oxidation of alkenes, alcohols, and sulfides, often utilizing environmentally benign oxidants like hydrogen peroxide. nih.govnih.govresearchgate.netosti.gov These catalytic systems have been explored for applications such as low-temperature bleaching and the synthesis of fine chemicals. nih.gov

The catalytic activity of these complexes can be modulated by altering the substituents on the TACN ring. This tunability allows for the optimization of the catalyst's performance for specific reactions. For example, the introduction of different pendant groups can influence the electronic and steric properties of the metal center, thereby affecting its reactivity and selectivity. researchgate.net

Table 2: Catalytic Applications of Metal-Triazonane Complexes

| Metal | Transformation | Substrate | Product | Reference |

| Manganese (Mn) | Epoxidation/Dihydroxylation | Alkenes (e.g., cyclooctene) | Epoxides, cis-diols | nih.govacs.org |

| Manganese (Mn) | C-H Oxidation | Ethylbenzene | Benzylic oxidation products | researchgate.net |

| Ruthenium (Ru) | Epoxidation, Dihydroxylation, Oxidation | Alkenes, Alkanes, Alcohols | Epoxides, Diols, Aldehydes, Ketones | researchgate.net |

| Copper (Cu) | Hydrolysis of Phosphate (B84403) Esters | Bis(p-nitrophenyl)phosphate | p-Nitrophenol | nih.gov |

| Zinc (Zn) | Transesterification of RNA-model substrate | HPNP | Cyclic phosphate | researchgate.net |

Contribution to Supramolecular Chemistry and Host-Guest Systems

The well-defined cavity and the potential for functionalization make 1,4,7-triazacyclononane derivatives, accessible from this compound, valuable building blocks in supramolecular chemistry. rsc.org This field focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Macrocyclic compounds like TACN are excellent hosts for a variety of guest molecules, including metal ions and small organic molecules. mdpi.comnih.govresearchgate.net

The ability to introduce specific functional groups onto the TACN scaffold allows for the creation of host molecules with tailored recognition properties. nih.gov These functionalized macrocycles can form stable host-guest complexes through interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The formation of these supramolecular assemblies can lead to the development of new materials with interesting properties and applications.

For example, TACN-based macrocycles have been incorporated into larger supramolecular architectures, such as polymers and gels, to create materials with responsive properties. nih.gov These materials can change their structure or function in response to external stimuli, such as changes in pH, temperature, or the presence of a specific guest molecule. Such responsive systems have potential applications in areas like drug delivery and chemical sensing. mdpi.com

Integration into Novel Probe and Sensor Development Methodologies

The ability of 1,4,7-triazacyclononane derivatives to selectively bind to metal ions has been exploited in the development of novel chemical probes and sensors. uic.edu These probes are designed to detect and quantify the presence of specific analytes, often with high sensitivity and selectivity. The synthesis of these molecular tools frequently begins with a protected TACN intermediate like this compound, which allows for the attachment of signaling units, such as fluorophores or chromophores.

The general principle behind these sensors involves the modulation of the signaling unit's properties upon binding of the target analyte to the TACN-based receptor. For instance, the binding of a metal ion can cause a change in the fluorescence intensity or wavelength of an attached fluorophore, providing a measurable signal. This approach has been used to develop fluorescent sensors for a variety of metal ions.

A notable example is the development of a fluorescent sensor for potassium ions (K⁺), where a triazacryptand moiety, derived from a TACN framework, is coupled to a 4-amino-naphthalimide fluorophore. nih.gov This sensor exhibits high selectivity for K⁺ over other biologically relevant metal ions like Na⁺ and has been used for both extracellular and intracellular sensing. nih.gov The ability to create such specific and sensitive probes is crucial for applications in bioanalysis and medical diagnostics. uic.edu

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of Tert-butyl 1,4,7-triazonane-1-carboxylate in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the ethylene (B1197577) bridges of the triazacyclononane ring. The nine protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, around 1.4 ppm, due to their chemical equivalence. The methylene (B1212753) protons of the macrocyclic ring are expected to exhibit more complex splitting patterns, appearing as multiplets in the range of 2.5 to 3.5 ppm. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms induces a downfield shift of the adjacent methylene protons compared to the other CH₂ groups in the ring.

In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group is anticipated to resonate around 80 ppm, while the methyl carbons of this group will produce a strong signal near 28 ppm. The methylene carbons of the triazacyclononane ring are expected to appear in the 40-55 ppm region. Similar to the proton spectrum, the carbon atoms adjacent to the Boc-protected nitrogen will be shifted downfield relative to the others.

Conformational analysis of the nine-membered 1,4,7-triazacyclononane (B1209588) ring is complex. The ring is known to adopt various conformations, and the introduction of a bulky tert-butyl group on a nitrogen atom can influence this conformational equilibrium. Variable temperature NMR studies can be employed to investigate the dynamics of ring inversion and to identify the predominant conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -C(CH₃)₃ | ¹H | ~1.4 | Singlet |

| Ring -CH₂- | ¹H | ~2.5 - 3.5 | Multiplet |

| -C(CH₃)₃ | ¹³C | ~28 | Quartet |

| Ring -CH₂- | ¹³C | ~40 - 55 | Triplet |

| -C(CH₃)₃ | ¹³C | ~80 | Singlet |

| -C=O | ¹³C | ~155 | Singlet |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity. The nominal molecular weight of the compound is 229.32 g/mol . cymitquimica.com

High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), is employed to determine the accurate mass of the molecular ion. nih.gov For this compound (C₁₁H₂₃N₃O₂), the calculated monoisotopic mass is 229.1790 Da. uni.lu Experimental determination of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) at approximately 230.1863 would provide strong evidence for the correct molecular formula. uni.lu The observation of other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 252.1682, can further corroborate the molecular weight. uni.lu

Mass spectrometry also serves as a powerful method for purity assessment. The presence of peaks corresponding to potential impurities, such as starting materials or by-products from the synthesis, can be readily detected. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da), leading to significant fragment ions that can be used for structural confirmation.

Table 2: Predicted m/z Values for Adducts of this compound in HR-ESI-MS

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₂₄N₃O₂⁺ | 230.1863 |

| [M+Na]⁺ | C₁₁H₂₃N₃NaO₂⁺ | 252.1682 |

| [M+K]⁺ | C₁₁H₂₃KN₃O₂⁺ | 268.1422 |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

An X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. Key parameters of interest would include the C-N and C-C bond lengths within the macrocycle, the geometry of the carbamate (B1207046) group, and the orientation of the tert-butyl group relative to the triazonane ring. Intermolecular interactions, such as hydrogen bonding involving the secondary amine protons, would also be revealed, providing insight into the crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.

The IR spectrum is expected to display several key absorption bands. nih.gov A prominent feature will be the stretching vibration of the carbonyl group (C=O) of the carbamate, typically observed in the region of 1680-1700 cm⁻¹. The C-N stretching vibrations of the amine and carbamate groups are expected to appear in the 1100-1300 cm⁻¹ range. The N-H stretching vibration of the secondary amines in the ring may be observed around 3200-3400 cm⁻¹, although this can be broad. The characteristic vibrations of the tert-butyl group, including C-H stretching and bending modes, will also be present.

Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For instance, the breathing modes of the triazacyclononane ring and the symmetric stretches of the tert-butyl group would be readily observable. The combination of IR and Raman data allows for a comprehensive vibrational assignment and confident identification of the compound's functional groups.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H (secondary amine) | Stretching | 3200 - 3400 | IR |

| C-H (alkane) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (carbamate) | Stretching | 1680 - 1700 | IR |

| C-N | Stretching | 1100 - 1300 | IR, Raman |

Computational and Theoretical Investigations of Triazonane Systems

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become an indispensable tool for studying the properties and reactivity of triazonane derivatives.

DFT calculations allow for the determination of key electronic properties that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter; a smaller gap suggests that the molecule is more easily excited and thus more reactive. nih.gov For triazonane systems, DFT can predict how substituents, such as the tert-butyl carboxylate group, modify the electron distribution and orbital energies of the macrocyclic ring, thereby influencing its reactivity.

Key electronic properties and reactivity descriptors calculated using DFT include:

Chemical Potential (μ): Indicates the tendency of a system to donate electrons. mdpi.com

Chemical Hardness (η) and Softness (S): These parameters indicate the stability and reactivity of a molecule.

Electrophilicity Index (ω): Evaluates the global electrophilic character of a molecule. mdpi.com

Fukui Functions: These functions model chemical reactivity and intramolecular site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov

Electrostatic Potential (ESP): Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. nih.gov

DFT studies have been successfully applied to various heterocyclic compounds to understand their stability, detonation performance, and sensitivity. nih.gov In the context of triazonane derivatives, these calculations can elucidate the stability of different isomers and predict their energetic properties. nih.gov The main nature of the coordination bond between metal ions and organic ligands like triazonanes is predominantly electrostatic interaction, a factor that DFT can quantify effectively. nih.gov

| DFT-Calculated Parameter | Significance in Reactivity Analysis |

|---|---|

| HOMO-LUMO Energy Gap | A smaller gap indicates higher reactivity and easier electronic excitation. nih.gov |

| Chemical Potential (μ) | Measures the molecule's electron-donating or accepting tendency. mdpi.com |

| Chemical Hardness (η) | Represents resistance to change in electron distribution; higher hardness implies greater stability. |

| Electrostatic Potential (ESP) | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscape

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.govnih.gov By numerically integrating Newton's equations of motion, MD simulations generate a trajectory that provides unparalleled detail into the conformational dynamics of biomolecules. nih.govmdpi.com For a flexible molecule like tert-butyl 1,4,7-triazonane-1-carboxylate, MD simulations are essential for exploring its dynamic behavior and characterizing its conformational landscape.

The triazonane ring can adopt various conformations, and the presence of substituents significantly influences the preferred shapes and the energy barriers between them. MD simulations can reveal:

Conformational Preferences: Identifying the most stable and frequently occurring conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Flexibility and Dynamics: Quantifying the motion of different parts of the molecule, such as the puckering of the macrocycle or the rotation of the tert-butyl group.

Solvent Effects: Understanding how interactions with solvent molecules, like water, affect the conformational equilibrium and dynamics.

These simulations start with initial atomic coordinates, often from a crystal structure or a geometry-optimized model, and assign velocities to each atom. nih.gov The forces between atoms are calculated using a force field, and the system's trajectory is evolved over time, typically on the scale of nanoseconds to microseconds. nih.govcore.ac.uk The resulting data can be analyzed to understand the underlying energy landscape, identifying local minima (stable conformers) and the transition pathways between them. core.ac.uk This information is critical for understanding how the molecule's shape influences its ability to bind to metal ions or other biological targets.

Prediction of Metal-Ligand Binding Energetics and Coordination Preferences

The 1,4,7-triazonane macrocycle is a well-known chelator, capable of forming stable complexes with a wide range of metal ions. nih.govacs.org Computational methods are vital for predicting the thermodynamics and kinetics of these binding processes. DFT, in particular, is used to calculate the binding energies and geometries of metal-triazonane complexes.

Theoretical studies can predict:

Binding Affinity: By calculating the change in Gibbs free energy (ΔG) upon complexation, the stability of the metal-ligand complex can be determined. DFT studies have confirmed that lower Gibbs energies correspond to more efficient metal chelation. nih.gov

Selectivity: By comparing the binding energies of a triazonane ligand with different metal ions, its selectivity can be predicted. For instance, phosphinic acid derivatives of 1,4,7-triazonane have shown high thermodynamic selectivity for Ga³⁺ over other metal ions. acs.org

| Computational Prediction | Relevance to Metal Chelation |

|---|---|

| Binding Energy / Gibbs Free Energy (ΔG) | Quantifies the thermodynamic stability of the metal-ligand complex. A more negative value indicates stronger binding. nih.gov |

| Optimized Geometry | Provides the 3D structure of the complex, including bond lengths and angles, revealing the coordination mode. |

| Partial Atomic Charges | Helps understand the nature of the metal-ligand bond (e.g., electrostatic vs. covalent character). nih.gov |

| Vibrational Frequencies | Confirms that the optimized structure is a true energy minimum and can be compared with experimental spectroscopic data. |

Theoretical Insights into Reaction Mechanisms Involving Triazonane Derivatives

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving triazonane derivatives, such as their complexation with metals or their role in catalysis, theoretical studies can map out the entire reaction pathway. researchgate.net

By using methods like DFT, researchers can:

Identify Intermediates and Transition States: The geometries and energies of all species along the reaction coordinate, including short-lived intermediates and high-energy transition states, can be calculated.

Determine Activation Energies: The energy barrier (activation energy) for each step of the reaction can be computed, providing insight into the reaction kinetics. A lower energy barrier corresponds to a faster reaction rate.

Elucidate the Role of Catalysts: In catalyzed reactions, computational models can show how the catalyst (e.g., a metal-triazonane complex) interacts with the substrates to lower the activation energy. For example, studies on a Zn(II)-1,4,7-trimethyl-1,4,7-triazacyclononane complex have provided relevant insights into the mechanism of phosphate (B84403) diester transesterification. researchgate.net

Explore Reaction Pathways: When multiple reaction pathways are possible, calculations can determine the most energetically favorable route.

These theoretical insights are invaluable for understanding how triazonane derivatives function in various chemical processes. For this compound, this could involve modeling its synthesis, its functionalization, or its mechanism of action as a chelating agent. By providing a step-by-step molecular-level picture, these studies guide the design of new molecules and the optimization of reaction conditions.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Highly Functionalized Triazonane Scaffolds

The advancement of applications for TACN-based compounds is intrinsically linked to the efficiency and versatility of their synthetic pathways. Tert-butyl 1,4,7-triazonane-1-carboxylate serves as a critical building block, enabling the regioselective functionalization of the macrocycle. Traditional syntheses of polyazamacrocycles often face challenges such as low yields and the need for high-dilution techniques. core.ac.ukunh.edu However, modern methods have overcome many of these obstacles.

A significant development was the Richman-Atkins method, which utilizes preformed bissulfonamide sodium salts and sulfonate ester leaving groups, allowing for larger-scale preparations. core.ac.ukunh.edu More recent innovations have focused on even more direct and efficient routes. For example, a novel protocol has been developed involving the reaction of diethylenetriamine (B155796) with chloroacetaldehyde (B151913) to yield a bicyclic aminal intermediate, which circumvents a cyclization step entirely. researchgate.netresearchgate.net This method also provides access to a new family of TACN derivatives functionalized on the carbon skeleton. researchgate.net

Future research is focused on expanding these efficient methodologies. Key areas of exploration include:

Sequential Functionalization: A strategy employing a 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane synthon allows for the efficient, sequential attachment of different functional groups to the macrocycle's secondary amines. nih.govacs.org This provides precise control over the final ligand structure.

Solid-Phase Synthesis: To streamline the creation of complex TACN-based molecules like peptides, efficient solid-phase synthetic approaches are being developed. researchgate.net

Optimized Macrocyclisation: Studies continue to refine macrocyclisation protocols. One such advancement uses lithium hydride with 1,2-ditosamides, affording 1,4,7-tritosyl-1,4,7-triazacyclononane precursors in yields ranging from 57–90% in a single step. psu.edu

The synthesis of this compound itself has been optimized by selectively reacting TACN with tert-butyl[(E)-[cyano(phenyl)methylidene]amino] carbonate (BOC-ON), which provides a clean N-BOC-protected intermediate ready for further elaboration. nih.govacs.org These advanced synthetic tools are crucial for creating the next generation of highly functionalized triazonane scaffolds for diverse applications.

| Synthetic Strategy | Key Features | Typical Precursors | Advantage |

| Richman-Atkins Cyclisation | Employs bissulfonamide salts and sulfonate esters. | Diethylenetriamine derivatives, tosylated compounds. | Eliminates need for high dilution; enables larger scale synthesis. core.ac.ukunh.edu |

| Bicyclic Aminal Intermediate | Avoids a direct macrocyclisation step. | Diethylenetriamine, chloroacetaldehyde. | High efficiency; allows for carbon skeleton functionalization. researchgate.netresearchgate.net |

| Tricyclic Synthon Method | Allows for sequential N-functionalization. | 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane. | Precise control over the introduction of different pendant arms. nih.govacs.org |

| LiH-Mediated Macrocyclisation | One-step cyclisation of 1,2-ditosamides. | Ethane-1,2-ditosamide, propane-1,2-ditosamide. | High yields (57-90%) for the core tritosylated macrocycle. psu.edu |

| Selective N-BOC Protection | Direct synthesis of the title compound. | 1,4,7-Triazacyclononane (B1209588) (TACN), BOC-ON. | Provides a key mono-protected intermediate for further synthesis. nih.govacs.org |

Expansion of Applications in Green Chemistry and Sustainable Catalysis

The robust coordination chemistry of 1,4,7-triazacyclononane and its derivatives makes them ideal ligands for transition metal catalysts. These complexes have found utility in a range of chemical transformations, aligning with the principles of green chemistry by enabling efficient and selective reactions.

Transition metal complexes of TACN derivatives have been studied as biomimetics of metalloenzymes, such as manganese catalase and Photosystem II, and have been applied in catalytic processes like the aziridination of styrene. psu.edu A key area of emerging interest is their role in cross-coupling reactions, which are fundamental to modern synthesis. For instance, nickel complexes supported by bulky TACN ligands, such as 1,4,7-triisopropyl-1,4,7-triazacyclononane, have been shown to be effective catalysts for alkyl-alkyl Kumada cross-coupling. illinois.edu Research in this area has provided clear evidence for the involvement of Ni(I) and Ni(III) organometallic species in the catalytic cycle, advancing the fundamental understanding of these reactions. illinois.edu

Future trends point towards designing TACN-based catalysts for a broader array of sustainable processes. This includes:

Selective Oxidations and Reductions: Leveraging the ability of TACN ligands to stabilize various metal oxidation states for clean and selective redox catalysis.

Polymerization Reactions: Developing well-defined catalysts for controlled polymer synthesis.

Small Molecule Activation: Creating complexes capable of activating challenging small molecules like CO2 or N2 for conversion into value-added chemicals.

The use of N-monofunctionalized TACN macrocycles as building blocks in inorganic crystal engineering further expands their potential. nih.gov By systematically varying the pendant functional group, researchers can control the solid-state packing of molybdenum tricarbonyl and trioxide complexes, which can influence catalytic activity in heterogeneous systems. nih.gov

Advanced Strategies for Designing Highly Selective Metal Chelators

Perhaps the most extensive application of TACN-based ligands derived from this compound is in the field of metal chelation, particularly for medical imaging and radiopharmaceuticals. nih.gov The macrocyclic framework provides exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes, which is crucial for in vivo applications to prevent the release of potentially toxic free metal ions. nih.govcore.ac.uk

Advances in chelator design are focused on fine-tuning the properties of the ligand to achieve high selectivity for specific metal ions and to optimize biological behavior. Research has shown that modifying the pendant arms attached to the nitrogen atoms of the TACN ring is a powerful strategy. For example, TACN derivatives with carboxylate or phosphonate (B1237965) pendant arms have been explored for their ability to chelate Cu²⁺ and Ga³⁺. elsevierpure.com

Key design strategies and findings include:

Pendant Arm Functionalization: The number and type of pendant arms significantly influence labeling efficiency and complex stability. Studies on chelators for [¹⁸⁶Re]Re- and [⁹⁹mTc]Tc-tricarbonyl cores revealed that ionizable pendant arms, such as carboxylic acids, are favored over non-ionizable groups for efficient radiolabeling. nih.govnih.gov

Matching Ligand to Metal Ion: The design of the chelation cavity can be tailored to the specific size and coordination preference of the target metal ion. Hexadentate chelators like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are effective for Sc³⁺, while larger ions like Zr⁴⁺ may require different coordination environments. unh.edu The preference for five- or six-membered chelate rings can be controlled by the length of the pendant arm, which is an important factor for stability. unh.edu

Improved Synthesis of Precursors: The development of improved synthetic routes for key precursors, such as the bis-substituted TACN derivative N-hydroxy-2-(4-{[hydroxy(methyl)carbamoyl]methyl}-1,4,7-triazonan-1-yl)-N-methylacetamide (NODHA), starts from N-BOC protected TACN and enables the production of novel chelators for PET imaging radionuclides like Zirconium-89. nih.govacs.org

| Chelator Type | Target Metal Ion(s) | Key Design Feature | Application |

| Dimethylcarboxylate/phosphonate derivatives | Cu²⁺, Ga³⁺ | Azaheterocycle pendant arms. elsevierpure.com | Biomedical agents. elsevierpure.com |

| NOTA/NODAGA-based ligands | ⁹⁹mTc, ¹⁸⁶Re | Carboxylate pendant arms. nih.govnih.gov | Theranostic radiopharmaceuticals. nih.gov |

| Hydroxamic acid derivatives (NODHA) | ⁸⁹Zr | N-hydroxy-N-methylacetamide arms. nih.govacs.org | PET Imaging. nih.gov |

| Phosphinate-armed TACN | Sc³⁺ | Three phosphinate pendant arms for six-coordinate complex. unh.edu | Immuno-PET. unh.edu |

Interdisciplinary Research Opportunities at the Interface of Organic, Inorganic, and Computational Chemistry

The continued development of this compound and its derivatives is a prime example of interdisciplinary research. Progress in this field relies on the synergistic combination of expertise from organic, inorganic, and computational chemistry.

Organic Chemistry: Provides the foundation through the design and execution of novel synthetic routes. The ability to create complex, highly functionalized macrocycles with precise control over stereochemistry and functional group placement is purely in the realm of advanced organic synthesis. researchgate.netpsu.edu

Inorganic Chemistry: This discipline is central to understanding and exploiting the properties of the final metal complexes. It involves studying coordination geometries, electronic structures, reaction kinetics, and the catalytic activity of the TACN-metal complexes. nih.govnih.gov The investigation of organometallic intermediates in catalytic cycles, for example, is a key contribution from inorganic chemists. illinois.edu

Computational Chemistry: Offers powerful predictive tools that guide and accelerate experimental work. Density Functional Theory (DFT) calculations are used to predict the stability of metal complexes, rationalize reaction mechanisms, and design novel chelators with enhanced selectivity for specific metal ions like Zr⁴⁺. unh.edunih.gov This computational insight allows researchers to prioritize synthetic targets, saving significant time and resources.

The convergence of these fields is most apparent in the development of radiopharmaceuticals. Organic chemists synthesize the bifunctional chelator, which includes the TACN-based metal-binding motif and a linker to a biological targeting vector. researchgate.net Inorganic chemists then study the radiolabeling process and the stability of the resulting radiometal complex. nih.gov Concurrently, computational chemists may model the complex to predict its geometry and stability, providing a deeper understanding of the experimental results. unh.edu This integrated approach is essential for tackling the complex, multifaceted challenges in modern chemical and biomedical science.

Q & A

Q. What are the common synthetic routes for Tert-butyl 1,4,7-triazonane-1-carboxylate, and what reagents are typically involved?

The synthesis often involves multi-step reactions, including protection/deprotection strategies. For example:

- Step 1 : Condensation of 1,4,7-triazonane with tert-butyl carbamate derivatives under inert atmospheres.

- Step 2 : Use of coupling agents (e.g., DCC, HOBt) or nucleophilic catalysts (e.g., triethylamine) to facilitate carboxylate bond formation.

- Reagents : tert-Butyl chloroformate, anhydrous solvents (THF, DCM), and reducing agents (e.g., NaBH4 for intermediate stabilization) .

- Key Condition : Reactions are typically conducted at 0–25°C to prevent side reactions like hydrolysis of the tert-butyl group .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify tert-butyl group integration (~1.2 ppm for H) and carboxylate carbonyl signals (~155–165 ppm for C).

- Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]) with exact mass matching the molecular formula.

- Infrared (IR) Spectroscopy : Detection of carbonyl stretching vibrations (~1700 cm) and amine-related bands .

Q. What are the key stability considerations for storing and handling this compound?

- Moisture Sensitivity : The tert-butyl carbamate group is prone to hydrolysis; store under anhydrous conditions (argon/nitrogen atmosphere) at –20°C.

- Light Sensitivity : Protect from UV exposure to prevent decomposition of the triazonane ring.

- Solvent Compatibility : Stable in aprotic solvents (DCM, DMF) but degrades in polar protic solvents (e.g., methanol) over time .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis, considering competing side reactions?

- Reaction Monitoring : Use TLC or in-situ H NMR to track intermediate formation and adjust stoichiometry dynamically.

- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Purification Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from tert-butyl methyl ether) to isolate high-purity product .

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points, LogP values)?

- Cross-Validation : Use differential scanning calorimetry (DSC) to determine precise melting points and compare with literature. Discrepancies may arise from polymorphic forms .

- LogP Determination : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) to measure partition coefficients. Conflicting values may stem from pH-dependent ionization of the triazonane nitrogen .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) by obtaining single-crystal data .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream functionalization?

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbamate site, favoring selective reactions at the triazonane nitrogen.

- Protection Strategy : The group can be cleaved under acidic conditions (TFA/DCM) to generate free amines for further derivatization .

- Case Study : In Suzuki-Miyaura coupling, the tert-butyl group remains intact, enabling selective aryl/heteroaryl substitutions .

Q. What mechanistic insights exist for the compound’s interactions with biological targets (e.g., enzymes)?

- Hydrogen Bonding : The triazonane nitrogen participates in H-bonding with active-site residues (e.g., serine proteases), as shown in molecular docking studies.

- Steric Effects : The tert-butyl group may block access to hydrophobic pockets, reducing off-target binding.

- In Vitro Validation : Use fluorescence polarization assays to measure binding affinity (K) and SPR (surface plasmon resonance) for kinetic analysis .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

- Byproduct Analysis : Identify hydrolysis products (e.g., free triazonane) via LC-MS and adjust reaction moisture levels.

- Temperature Control : Increase reaction temperature to 40°C if coupling is sluggish but monitor for tert-butyl decomposition.

- Alternative Coupling Agents : Switch from DCC to EDC·HCl for improved solubility and reduced side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.